molecular formula C10H9N3O3S B14006868 N-(Cyano(methylthio)methyl)-p-nitrobenzamide CAS No. 31666-17-8

N-(Cyano(methylthio)methyl)-p-nitrobenzamide

Cat. No.: B14006868
CAS No.: 31666-17-8
M. Wt: 251.26 g/mol
InChI Key: WHRSLRUGPLZANB-UHFFFAOYSA-N
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Description

N-(Cyano(methylthio)methyl)-p-nitrobenzamide is a compound that features a cyano group, a methylthio group, and a p-nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyano(methylthio)methyl)-p-nitrobenzamide typically involves the reaction of p-nitrobenzoyl chloride with a cyano(methylthio)methylamine derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process may be optimized for higher efficiency and yield, including the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(Cyano(methylthio)methyl)-p-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Cyano(methylthio)methyl)-p-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Cyano(methylthio)methyl)-p-nitrobenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules. These interactions can lead to the modulation of biological pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Cyano(methylthio)methyl)-p-nitrobenzamide is unique due to the presence of both a cyano group and a nitro group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .

Properties

CAS No.

31666-17-8

Molecular Formula

C10H9N3O3S

Molecular Weight

251.26 g/mol

IUPAC Name

N-[cyano(methylsulfanyl)methyl]-4-nitrobenzamide

InChI

InChI=1S/C10H9N3O3S/c1-17-9(6-11)12-10(14)7-2-4-8(5-3-7)13(15)16/h2-5,9H,1H3,(H,12,14)

InChI Key

WHRSLRUGPLZANB-UHFFFAOYSA-N

Canonical SMILES

CSC(C#N)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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